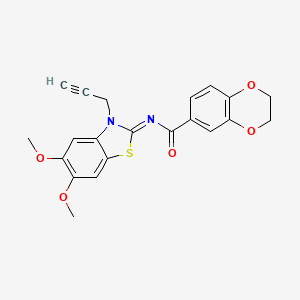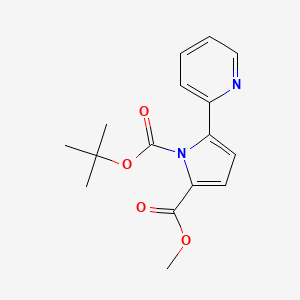![molecular formula C22H19F3N2O2S2 B2762836 2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 381168-07-6](/img/structure/B2762836.png)
2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves studying how the compound can be made from simpler starting materials. This often involves multiple steps, each with its own reactants, reagents, and conditions .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. Organic compounds can participate in a variety of reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis of thiazolidinone derivatives, including compounds structurally related to the specified chemical, for their potential as antimicrobial agents. These studies have revealed that such compounds exhibit notable in vitro antibacterial and antifungal activities against various strains of bacteria and fungi. For instance, synthesized thiazolidin-4-one derivatives have been evaluated for their effectiveness against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans, demonstrating promising antimicrobial properties. The structure-activity relationships derived from these studies suggest that specific substitutions on the thiazolidinone ring can significantly impact antimicrobial efficacy, highlighting the potential of these compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Antibacterial and Antifungal Potency
Further investigations into thiazolidinone-based compounds have identified specific derivatives with potent antibacterial and antifungal activities. These compounds were synthesized and evaluated against a range of microbial strains, including E. coli, S. aureus, Klebsiella pneumoniae, P. aeruginosa, C. albicans, Aspergillus niger, and Aspergillus flavus. The research underscores the effectiveness of certain derivatives, especially those bearing p-nitrophenyl and p-trifluoromethylphenyl groups, against all tested bacterial and fungal strains. This suggests a broad spectrum of antimicrobial activity that could be harnessed for pharmaceutical applications (Kumar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2S2/c1-13(2)15-8-6-14(7-9-15)10-18-20(29)27(21(30)31-18)12-19(28)26-17-5-3-4-16(11-17)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,28)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJQZTZDEJYPIG-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)
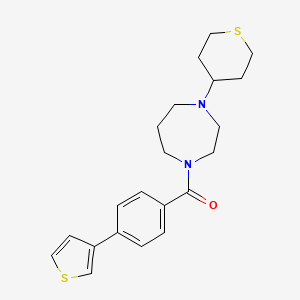
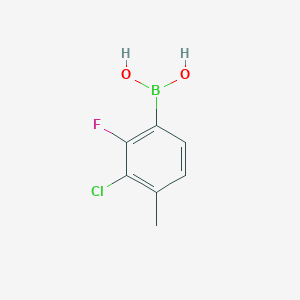
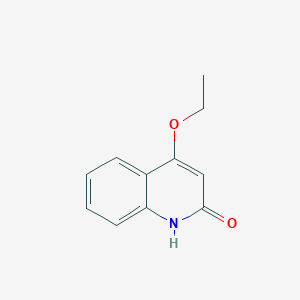
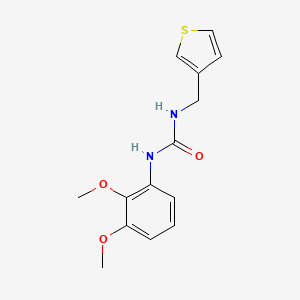
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2762764.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762766.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2762770.png)
